2-Bromo-5-fluorobenzaldoxime
Description
2-Bromo-5-fluorobenzaldoxime is a halogenated aromatic oxime derivative derived from 2-bromo-5-fluorobenzaldehyde through oximation. The aldehyde precursor adopts a trans configuration between the aldehyde oxygen (O) and the bromine substituent at the 2-position of the benzene ring . The crystal structure reveals notable intermolecular interactions, including short Br⋯F contacts (3.19–3.37 Å) and π-stacking interactions (centroid–centroid distance: ~3.87 Å), which stabilize the lattice . These features suggest that the aldoxime derivative may exhibit similar halogen-driven packing motifs, modified by the oxime group’s hydrogen-bonding capacity.
The aldoxime functional group (-CH=N-OH) introduces reactivity distinct from the aldehyde, such as nucleophilic behavior in metal coordination or participation in condensation reactions. Its synthesis likely involves hydroxylamine treatment of 2-bromo-5-fluorobenzaldehyde, a common oximation pathway. Applications may include use as an intermediate in pharmaceuticals or agrochemicals, inferred from the aldehyde’s role in synthesizing bioactive compounds .
Properties
IUPAC Name |
N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXOEIXMKVKWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=NO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378373 | |
| Record name | 2-Bromo-5-fluorobenzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-62-1 | |
| Record name | 2-Bromo-5-fluorobenzaldoxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
2-Fluoro-5-bromobenzaldehyde is the critical precursor for synthesizing 2-bromo-5-fluorobenzaldoxime. Several methods have been developed, primarily involving bromination of o-fluorobenzaldehyde under Lewis acid catalysis. These methods are characterized by high yield, high purity, mild reaction conditions, and cost-effectiveness.
Synthetic Routes and Conditions
The preparation typically involves electrophilic aromatic substitution bromination of o-fluorobenzaldehyde using various brominating agents and Lewis acid catalysts in different solvents. The crude product is purified by vacuum distillation.
| Embodiment | Brominating Agent | Lewis Acid Catalyst | Solvent(s) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | N-Bromo-succinimide (NBS) | Aluminum trichloride (AlCl3) | Concentrated sulfuric acid | 60 | 3-8 | 80 | 98 | Gradual addition of NBS |
| 2 | Bromine | Zinc bromide (ZnBr2) | Dichloroethane | 50-90 | 2-8 | 75 | 99 | Bromine added dropwise |
| 3 | Potassium bromate (KBrO3) | None specified | 65% Aqueous sulfuric acid, MTBE | 90 | 2-3 | 88 | 97 | Extraction with methyl tert-butyl ether (MTBE) |
| 4 | C5H6Br2N2O2 (dibromo reagent) | Aluminum trichloride (AlCl3) | Concentrated sulfuric acid | 60 | 1-3 | 80 | 98 | Shorter reaction time |
Reaction Mechanism
- The Lewis acid activates the brominating agent, facilitating electrophilic attack on the aromatic ring of o-fluorobenzaldehyde.
- The fluorine substituent directs bromination to the 5-position due to its electron-withdrawing and ortho/para-directing effects.
- The aldehyde group is preserved during the reaction.
- The crude brominated product is purified by vacuum distillation at 63-65°C under 3 mmHg.
Representative Experimental Procedure (Embodiment 1)
- Add 223 mL concentrated sulfuric acid to a reactor with stirring, thermometer, and condenser.
- Add 70 g (0.56 mol) o-fluorobenzaldehyde and 6 g (0.045 mol) anhydrous AlCl3.
- Heat to 60°C and add 105.5 g (0.59 mol) N-bromo-succinimide in portions over 3-8 hours.
- Quench with ice water, extract with hexamethylene, wash organic phase with water and brine, dry over anhydrous sodium sulfate.
- Filter and concentrate to remove solvent.
- Purify by vacuum distillation to obtain 91.6 g product (80% yield, 98% purity).
Conversion to this compound
General Approach
The aldehyde group of 2-fluoro-5-bromobenzaldehyde is converted to the oxime by reaction with hydroxylamine or hydroxylamine hydrochloride under mild conditions. This step is well-established in organic synthesis.
Typical Reaction Conditions
- Dissolve 2-fluoro-5-bromobenzaldehyde in a suitable solvent such as ethanol or methanol.
- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
- Stir at room temperature or slightly elevated temperature (25-60°C) for several hours.
- Upon completion, isolate the oxime by filtration or extraction.
- Purify by recrystallization or chromatography as needed.
Reaction Scheme
$$
\text{2-fluoro-5-bromobenzaldehyde} + \text{NH}2\text{OH} \rightarrow \text{this compound} + \text{H}2\text{O}
$$
Summary of Preparation Methods
| Step | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Bromination of o-fluorobenzaldehyde | Bromine/NBS/KBrO3, Lewis acid (AlCl3, ZnBr2), solvents (H2SO4, DCE, MTBE) | 75-88 | 97-99 | Mild conditions, high regioselectivity |
| Oximation of 2-fluoro-5-bromobenzaldehyde | Hydroxylamine hydrochloride, base, ethanol/methanol, room temp to 60°C | >90 (typical) | >95 (typical) | Straightforward, mild reaction conditions |
Research Findings and Notes
- The bromination step benefits from the use of Lewis acid catalysts, which enhance regioselectivity and reaction rate.
- N-Bromo-succinimide and bromine are effective brominating agents; NBS offers milder conditions.
- Vacuum distillation purification ensures high purity (>98%) of 2-fluoro-5-bromobenzaldehyde.
- The oximation step is a classical conversion with high efficiency and minimal side reactions.
- The overall process is scalable and cost-effective, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluorobenzaldoxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to form amines.
Condensation Reactions: The oxime group can participate in condensation reactions with carbonyl compounds to form imines or oxazoles.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the oxime group to nitrile oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxime group to amines.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldoximes can be formed.
Oxidation Products: Nitrile oxides are the primary products of oxidation reactions.
Reduction Products: Amines are the major products of reduction reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Synthesis of Quinazolinones
One of the notable applications of 2-bromo-5-fluorobenzaldoxime is in the synthesis of quinazolinones, which are compounds known for their antitumor activity. Research indicates that quinazolinones derived from this compound exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development .
Antimicrobial Activity
The compound has also been investigated for its potential antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting a role in developing new antibiotics or antimicrobial agents .
Material Science Applications
Fluorescent Probes
Due to its unique fluorinated structure, this compound can be utilized in the development of fluorescent probes for biological imaging. The incorporation of fluorine enhances the photophysical properties of the resulting compounds, making them suitable for tracking biological processes at the molecular level .
Nanostructured Materials
The compound serves as a precursor in synthesizing nanostructured materials. Its ability to form complexes with metal ions enables the fabrication of nanomaterials with tailored electronic properties, which can be applied in organic electronics and optoelectronic devices .
Synthetic Organic Chemistry
Building Block for Complex Molecules
this compound acts as a versatile building block in synthetic organic chemistry. It can participate in various coupling reactions, leading to the formation of complex organic structures that are difficult to synthesize through traditional methods .
Reactivity and Derivative Synthesis
The presence of both bromine and fluorine allows for selective reactions that can yield multiple derivatives. For instance, it can undergo nucleophilic substitution reactions to form various functionalized derivatives that are useful in further synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The oxime group can also participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The aldoxime’s -N-OH group enables chelation with metals (e.g., in catalysis) or formation of nitriles via dehydration, unlike the aldehyde’s electrophilic carbonyl group.
- Crystal Packing : Halogen interactions (Br⋯F) dominate in the aldehyde , while the aldoxime’s oxime group may introduce additional H-bonding networks.
- Biological Relevance : The aldehyde is used in bioactive compound synthesis , whereas nitriles and carboxylic acids (e.g., 2-bromo-5-fluorobenzoic acid) are common in drug design for their metabolic stability and acidity.
Substituent Position and Electronic Effects
- Halogen Positioning : Bromine at position 2 and fluorine at position 5 create distinct electronic environments. Fluorine’s electronegativity directs electrophilic substitution to the para position (relative to Br), while bromine’s steric bulk influences regioselectivity in reactions.
- Methyl vs. Oxime Groups : In analogs like 2-bromo-4-fluoro-5-methylbenzoic acid (similarity score: 0.94 ), the methyl group enhances lipophilicity, contrasting with the polar oxime’s H-bonding capability.
Biological Activity
2-Bromo-5-fluorobenzaldoxime is an organic compound with the molecular formula CHBrFNO, which has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
This compound contains a hydroxylamine functional group attached to a fluorinated benzene ring. The presence of bromine and fluorine atoms enhances its chemical reactivity and biological activity, particularly through improved lipophilicity, which aids in membrane penetration of cells.
The mechanism of action of this compound is multifaceted. It may interact with various molecular targets, including enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways. The halogen substituents can enhance binding affinity and selectivity towards these targets, influencing its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study on the antimycobacterial activity of several fluorinated benzaldoximes revealed that this compound has a minimum inhibitory concentration (MIC) of 12 µg/mL against Mycobacterium tuberculosis, indicating moderate effectiveness.
Table 1: Antimycobacterial Activity of Selected Fluorinated Benzaldoximes
| Compound | Activity (MIC µg/mL) | Notes |
|---|---|---|
| This compound | 12 | Moderate activity against M. tuberculosis |
| 2-Fluorobenzaldoxime | 20 | Lower activity compared to 3-fluoro variant |
| 4-Fluorobenzaldoxime | 15 | Comparable activity to 3-fluoro variant |
The study concluded that increased fluorine substitution generally enhances biological activity due to improved lipophilicity, facilitating better cell membrane penetration.
Antitumor Potential
Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. For instance, compounds derived from similar structures have shown potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range . The exact mechanisms remain under exploration, but the oxime group is believed to play a crucial role in mediating these effects.
Case Studies
- Synthesis and Evaluation : A study by Chen et al. (2013) synthesized various derivatives of benzaldoximes, including this compound, and evaluated their biological activities. The results indicated that these compounds exhibited significant antitumor properties when tested against various cancer cell lines .
- Mechanistic Insights : Research involving structural analysis has provided insights into how the molecular conformation affects biological activity. For example, the orientation of the oxime group relative to the aromatic ring can influence interaction with biological targets.
Q & A
Q. What are the standard synthetic routes for preparing 2-Bromo-5-fluorobenzaldoxime, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves reacting 2-bromo-5-fluorobenzaldehyde (precursor) with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water mixture) under reflux. A catalytic amount of acetic acid is often used to protonate the hydroxylamine, enhancing nucleophilicity. Purification via recrystallization (using ethanol or ethyl acetate) is critical to isolate the oxime. Yield optimization requires precise control of stoichiometry (1:1.2 aldehyde:hydroxylamine ratio) and temperature (60–70°C for 4–6 hours). Structural confirmation is achieved through FT-IR (C=N stretch ~1600 cm⁻¹) and NMR (imine proton at δ ~8.2 ppm) .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- HPLC (Reverse-phase C18 column, acetonitrile/water mobile phase) identifies impurities (>95% purity threshold).
- 1H/13C NMR resolves aromatic protons (δ 7.2–8.5 ppm) and imine functionality.
- X-ray crystallography (e.g., single-crystal analysis) validates bond angles (e.g., C–N–O ~120°) and molecular packing .
- Melting Point (mp) consistency with literature data (e.g., 170–173°C for related benzoic acid derivatives ).
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : This compound serves as a versatile intermediate:
- Coordination Chemistry : Chelating ligand for transition metals (e.g., Pd, Cu) in catalytic cross-coupling reactions .
- Pharmaceutical Intermediates : Precursor to fluorinated heterocycles (e.g., indazoles, benzoxadiazoles) via cyclization or substitution .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and fluoro substituents influence the molecular geometry of this compound?
- Methodological Answer : X-ray diffraction data reveal:
- Bond Distortion : The bromine atom induces steric hindrance, altering the C–Br bond length (~1.89 Å) and adjacent C–C angles (e.g., C9–C10–Br2 ~121.06°) .
- Electron Withdrawal : Fluorine’s electronegativity reduces electron density on the aromatic ring, affecting reactivity in nucleophilic substitution (e.g., Suzuki-Miyaura coupling) .
Q. What mechanistic insights explain contradictory reactivity outcomes in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions arise from:
- Ligand-Metal Interactions : Pd(0) catalysts with bulky phosphine ligands (e.g., XPhos) improve oxidative addition but may hinder transmetallation due to steric effects.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but can deactivate catalysts via coordination.
- Competitive Pathways : Oxime tautomerization (syn/anti) may divert reaction pathways, requiring controlled pH and temperature .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., compare NMR with X-ray or computational DFT calculations).
- Standardization : Use deuterated solvents (CDCl3, DMSO-d6) and internal standards (TMS) for NMR.
- Meta-Analysis : Review crystallographic databases (e.g., CCDC) and high-impact journals for consensus values .
Q. What strategies mitigate thermal decomposition during storage or reaction of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
